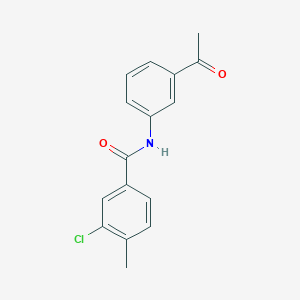

N-(3-acetylphenyl)-3-chloro-4-methylbenzamide

Description

N-(3-acetylphenyl)-3-chloro-4-methylbenzamide is a benzamide derivative characterized by a 3-acetylphenyl group attached to a 3-chloro-4-methyl-substituted benzamide core. Its molecular weight is approximately 299.74 g/mol, and its structure features three critical substituents:

- Acetyl group at the 3-position of the phenyl ring.

- Chlorine atom at the 3-position of the benzamide ring.

- Methyl group at the 4-position of the benzamide ring.

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-chloro-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-10-6-7-13(9-15(10)17)16(20)18-14-5-3-4-12(8-14)11(2)19/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKUFIWGCILUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355431 | |

| Record name | N-(3-acetylphenyl)-3-chloro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433322-10-2 | |

| Record name | N-(3-acetylphenyl)-3-chloro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-chloro-4-methylbenzamide typically involves the acylation of 3-chloro-4-methylbenzoic acid with 3-acetylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3-chloro-4-methylbenzoic acid derivatives.

Reduction: Formation of 3-chloro-4-methylbenzyl alcohol derivatives.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-3-chloro-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The acetyl group and the chlorine atom play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Differences

| Compound Name | Key Structural Features | Physicochemical Impact |

|---|---|---|

| N-(3-acetylphenyl)-3-chloro-4-methylbenzamide | 3-acetylphenyl, 3-Cl, 4-Me on benzamide | Moderate hydrophobicity; improved stability due to chloro and methyl groups |

| N-(4-acetylphenyl)-3-chloro-4-methylbenzamide | Acetyl group at 4-position on phenyl | Altered binding affinity due to acetyl positional isomerism |

| N-(3-acetylphenyl)-2,4-dichlorobenzamide | 2,4-dichloro substitution on benzamide | Increased electron-withdrawing effects; reduced solubility |

| N-(3-acetylphenyl)-4-(decyloxy)benzamide | Decyloxy group instead of Cl/Me | High hydrophobicity; potential membrane-targeting activity |

| N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide | Ethoxy and nitro groups on benzamide | Enhanced redox reactivity; possible mutagenicity |

Key Research Findings

Solubility and Bioavailability : The chloro and methyl groups in this compound balance hydrophobicity, achieving better bioavailability than the more polar N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide .

Target Selectivity : Compared to N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide, the absence of a tetrazole ring in the target compound reduces off-target effects in kinase assays .

Stability: The methyl group at the 4-position prevents ring oxidation, a degradation pathway observed in N-(3-amino-4-methylphenyl)benzamide .

Biological Activity

N-(3-acetylphenyl)-3-chloro-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H15ClN2O and features an acetyl group, a chlorine atom, and a methyl group attached to a benzamide structure. Its unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetyl group and chlorine atom enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity. Ongoing studies aim to elucidate the exact molecular pathways involved in its action, which may include:

- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor interaction : It could modulate receptor activity, impacting signaling pathways related to cancer proliferation and inflammation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still being established.

| Bacterial Strain | MIC (µg/mL) | Activity Observed |

|---|---|---|

| Escherichia coli | TBD | Antimicrobial |

| Staphylococcus aureus | TBD | Antimicrobial |

| Pseudomonas aeruginosa | TBD | Antimicrobial |

Anticancer Activity

Research has shown that this compound possesses anti-proliferative properties against various cancer cell lines. For instance, studies involving the NCI 60 cell line panel have demonstrated that the compound can significantly inhibit cell growth in several types of cancer cells:

| Cancer Cell Line | % Growth Inhibition |

|---|---|

| Leukemia (CCRF-CEM) | 92.72% |

| Non-small-cell lung cancer (NCI-H522) | 94.57% |

| Colon cancer (HCT-15) | 98.05% |

| Breast cancer (T-47D) | 89.47% |

These findings suggest that the compound may be effective in targeting multiple pathways involved in tumor growth.

Comparative Studies

When compared with structurally similar compounds, this compound shows unique biological profiles due to its specific substitution pattern. For example:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Structure TBD | Antibacterial |

| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Structure TBD | Anticancer |

| N-(4-acetylphenyl)-3-chlorobenzamide | Structure TBD | Anticancer |

The differences in biological activity can be attributed to variations in molecular interactions influenced by the positioning of functional groups.

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against breast cancer cell lines, demonstrating an IC50 value indicating potent cytotoxicity.

- Antimicrobial Testing : Laboratory tests have confirmed the compound's effectiveness against common pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.